2-(3-Nitrophenyl)-2-oxoethyl 4-[(furan-2-ylmethyl)sulfamoyl]benzoate
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Overview
Description
The compound is a complex organic molecule that contains a nitrophenyl group, a furan ring, and a benzoate ester. The presence of these functional groups suggests that the compound could have interesting chemical and physical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of coupling reagents .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The nitrophenyl group, furan ring, and benzoate ester would each contribute to the overall structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the nitrophenyl group, the furan ring, and the benzoate ester. Each of these groups is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Novel Anti-inflammatory Pharmaceuticals
A study introduces a new class of anti-inflammatory pharmaceuticals known as NOSH compounds, which are hybrids of aspirin bearing both nitric oxide (NO) and hydrogen sulfide (H(2)S)-releasing moieties. These compounds demonstrated significant effectiveness in inhibiting the growth of various human cancer cell lines without cellular toxicity (Kodela, Chattopadhyay, & Kashfi, 2012).
Poly(thiophenylanilino) and Poly(furanylanilino) Polymers
Research on novel hybrid polymers with thiophenylanilino and furanylanilino backbones introduces materials with significant electrochemical activity and potential applications in electronic devices. The study highlights the synthesis process and the electronic properties of these polymers, suggesting their utility in various technological applications (Baldwin et al., 2008).
Modification of Electrophilic Centers and Substituents
A kinetic study explores the reactions of 4-nitrophenyl benzoate and related compounds, providing insight into the effects of modifying electrophilic centers and substituents on the reaction mechanisms. This research offers valuable information on the synthesis and reactivity of compounds with nitrophenyl and benzoate groups, relevant to the development of new chemical entities (Um et al., 2006).
Tyrosinase Inhibitors and Molecular Docking Studies
A series of biphenyl ester derivatives, including compounds with benzoate groups, were synthesized and evaluated for their anti-tyrosinase activities. Molecular docking studies complemented the experimental findings, suggesting the potential of these compounds in pharmaceutical applications targeting enzymes like tyrosinase (Kwong et al., 2017).
Synthesis of Furan Derivatives
Research into the synthesis of 2,5-disubstituted furan derivatives from functionalized nitroalkanes highlights a methodological advancement in organic synthesis, potentially relevant to the synthesis of compounds similar to the one . This study demonstrates a successful application in the total synthesis of pharmaceutical targets, indicating the versatility of furan derivatives in drug development (Palmieri, Gabrielli, & Ballini, 2010).
Mechanism of Action
properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-(furan-2-ylmethylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O8S/c23-19(15-3-1-4-16(11-15)22(25)26)13-30-20(24)14-6-8-18(9-7-14)31(27,28)21-12-17-5-2-10-29-17/h1-11,21H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLLKAOWXHQLCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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